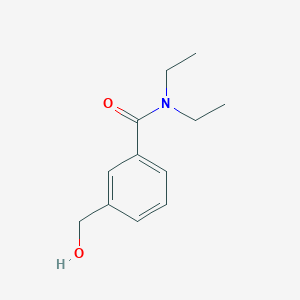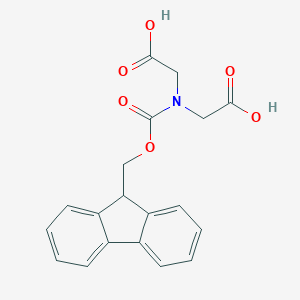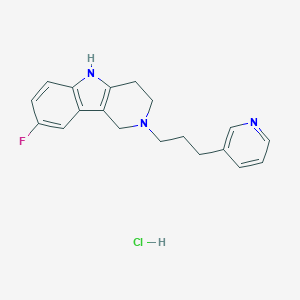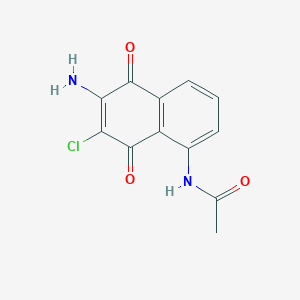
ACETAMIDE,N-(6-AMINO-7-CHLORO-5,8-DIHYDRO-5,8-DIOXO-1-NAPHTHALENYL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide is a chemical compound with the molecular formula C12H9ClN2O3 It is known for its unique structure, which includes an amino group, a chloro group, and a naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-amino-7-chloro-1-naphthol and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods and quality control measures is essential to meet industry standards.
化学反応の分析
Types of Reactions
N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
類似化合物との比較
Similar Compounds
- N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-ethylacetamide
- Other naphthalene derivatives with similar structural features.
Uniqueness
N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its specific structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
113888-28-1 |
|---|---|
分子式 |
C12H9ClN2O3 |
分子量 |
264.66 g/mol |
IUPAC名 |
N-(6-amino-7-chloro-5,8-dioxonaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H9ClN2O3/c1-5(16)15-7-4-2-3-6-8(7)12(18)9(13)10(14)11(6)17/h2-4H,14H2,1H3,(H,15,16) |
InChIキー |
SWSLFCXDEFPCTK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C(=C(C2=O)N)Cl |
正規SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C(=C(C2=O)N)Cl |
同義語 |
Acetamide, N-(6-amino-7-chloro-5,8-dihydro-5,8-dioxo-1-naphthalenyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


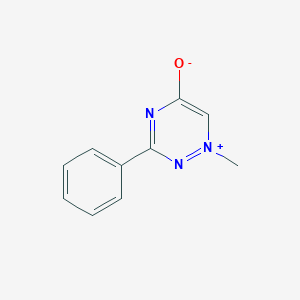
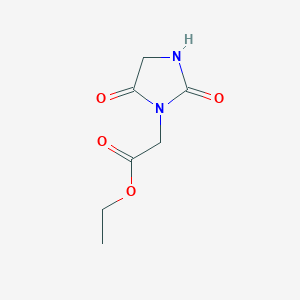

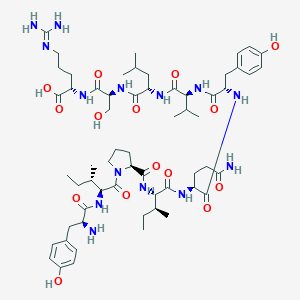
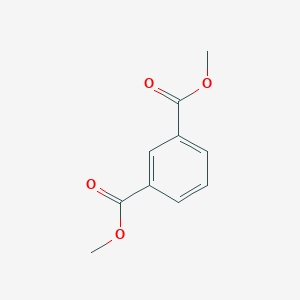
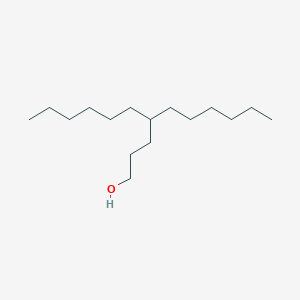

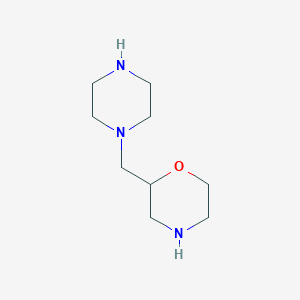
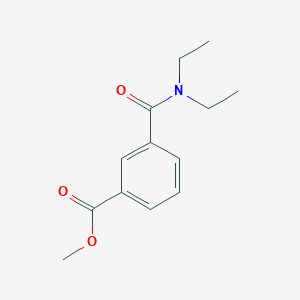
![[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B47676.png)
